molecular formula C10H15NO3S B13184924 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide

4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13184924
M. Wt: 229.30 g/mol
InChI Key: RCZASCNQAWNNQR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzenesulfonamide
  • N,N-Dimethylbenzenesulfonamide
  • 4-Hydroxyethylbenzenesulfonamide

Uniqueness

4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-[(1S)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1

InChI Key

RCZASCNQAWNNQR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.